

A Head-to-Head Analysis of Gunagratinib and Pemigatinib in FGFR-Driven Malignancies

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Compound of Interest

Compound Name: Anticancer agent 192

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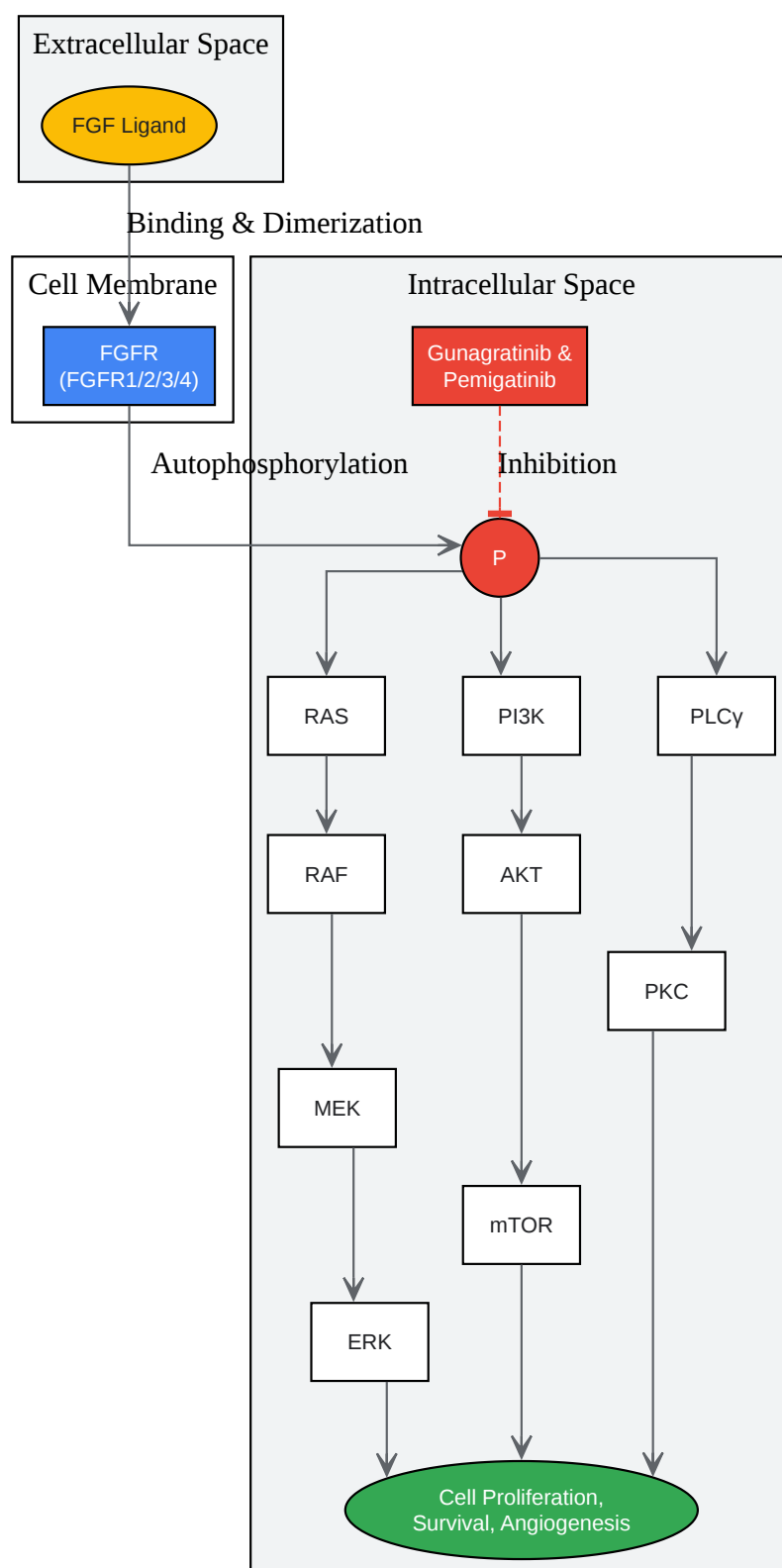
For Immediate Publication

Shanghai, China – November 30, 2025 – In the rapidly evolving landscape of precision oncology, targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical strategy for a subset of cancers, particularly cholangiocarcinoma (CCA). This guide provides a detailed comparative analysis of two prominent FGFR inhibitors, gunagratinib and pemigatinib, for researchers, scientists, and drug development professionals. This report synthesizes preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy, and safety profiles.

Mechanism of Action: Reversible vs. Irreversible Inhibition

Both gunagratinib and pemigatinib are potent inhibitors of the FGFR family of receptor tyrosine kinases. However, they exhibit a key difference in their binding mechanisms. Pemigatinib is a selective, ATP-competitive inhibitor of FGFR1, 2, and 3, binding reversibly to the kinase domain.^{[1][2]} In contrast, gunagratinib is a novel, irreversible pan-FGFR inhibitor that covalently binds to and inhibits FGFR1, 2, 3, and 4.^{[3][4]} This irreversible binding is hypothesized to overcome acquired resistance to first-generation reversible FGFR inhibitors.^[5]

Deregulated FGFR signaling, often through gene fusions, amplifications, or mutations, can drive tumor cell proliferation, survival, and angiogenesis. Both drugs aim to abrogate these oncogenic signals by blocking the kinase activity of the altered receptors.



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Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Preclinical Potency: A Quantitative Comparison

In vitro kinase assays have demonstrated the potent inhibitory activity of both compounds against the FGFR family. Gunagratinib exhibits low nanomolar IC50 values across all four FGFR isoforms, positioning it as a true pan-FGFR inhibitor. Pemigatinib shows high potency against FGFR1, 2, and 3, with significantly weaker activity against FGFR4.

Target Kinase	Gunagratinib (IC50, nM)	Pemigatinib (IC50, nM)
FGFR1	1.4	0.4
FGFR2	1.5	0.5
FGFR3	2.4	1.0-1.2
FGFR4	3.5	30

Table 1: In Vitro Kinase Inhibitory Potency (IC50).

Clinical Efficacy in Cholangiocarcinoma

Both gunagratinib and pemigatinib have shown promising clinical activity in patients with previously treated, locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The following tables summarize the key efficacy data from their respective clinical trials.

Gunagratinib (Phase IIa Dose-Expansion Study - NCT03758664)

Efficacy Endpoint	Result
Objective Response Rate (ORR)	52.9% (9/17 patients)
Disease Control Rate (DCR)	94.1% (16/17 patients)
Median Progression-Free Survival (mPFS)	6.93 months

Table 2: Clinical Efficacy of Gunagratinib in Cholangiocarcinoma.

Pemigatinib (FIGHT-202 Trial - NCT02924376)

Efficacy Endpoint	Result (Cohort A: FGFR2 fusions/rearrangements)
Objective Response Rate (ORR)	37.0%
Disease Control Rate (DCR)	82%
Median Progression-Free Survival (mPFS)	7.0 months
Median Overall Survival (mOS)	17.5 months

Table 3: Clinical Efficacy of Pemigatinib in Cholangiocarcinoma.

Safety and Tolerability Profile

The safety profiles of both drugs are generally manageable and consistent with the on-target effects of FGFR inhibition. Hyperphosphatemia is a common class effect.

Gunagratinib

Common Adverse Events (≥20%)	
Hyperphosphatemia	73.33%
Hypercalcemia	33.33%
Diarrhea	26.67%
Hypertriglyceridemia	26.67%
Increased Aspartate Aminotransferase (AST)	26.67%
Increased Alanine Aminotransferase (ALT)	23.33%
Increased Blood Uric Acid	20.00%

Table 4: Common Treatment-Related Adverse Events with Gunagratinib (Phase 1/2a).

Pemigatinib

Common Adverse Reactions (≥20%)
Hyperphosphatemia
Alopecia (Hair Loss)
Diarrhea
Nail Toxicity
Fatigue
Dysgeusia (Altered Taste)
Nausea
Constipation
Stomatitis (Mouth Sores)
Dry Eye
Dry Mouth
Decreased Appetite
Vomiting
Arthralgia (Joint Pain)
Abdominal Pain
Hypophosphatemia
Back Pain
Dry Skin

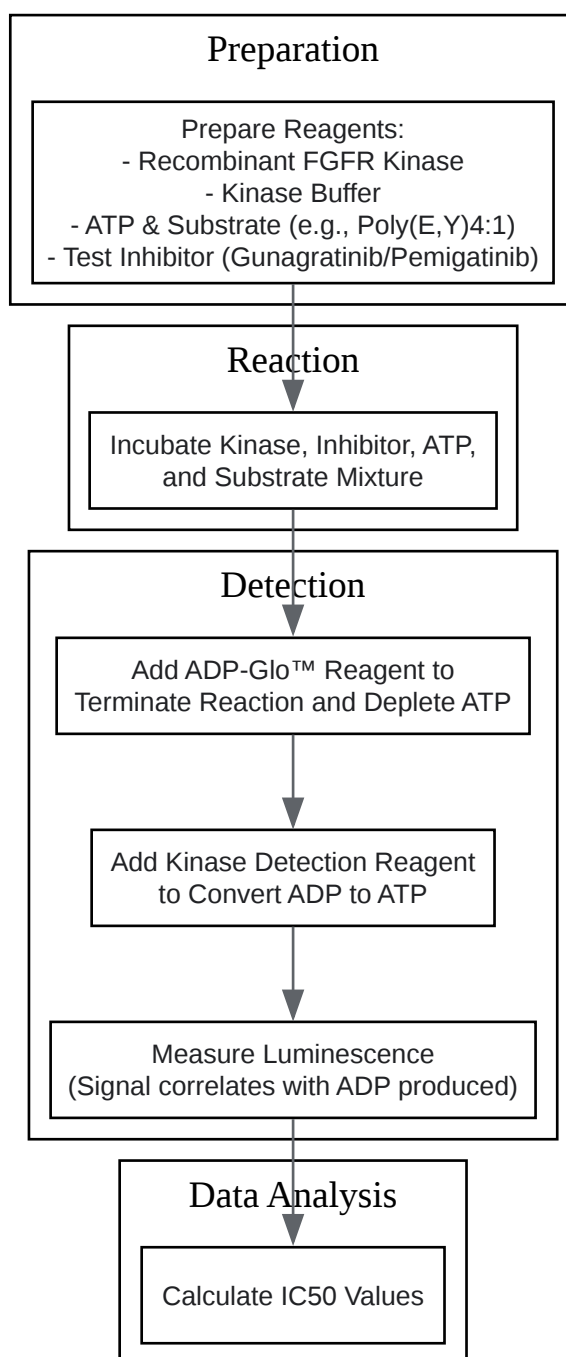
Table 5: Common Adverse Reactions with Pemigatinib.

Ocular toxicities, such as retinal pigment epithelial detachment, are also a known risk with FGFR inhibitors and have been reported with pemigatinib. Notably, in the phase 1/2a trial of gunagratinib, no central serous retinopathy or retinal pigment epithelial detachment was observed.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used in the preclinical evaluation of FGFR inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

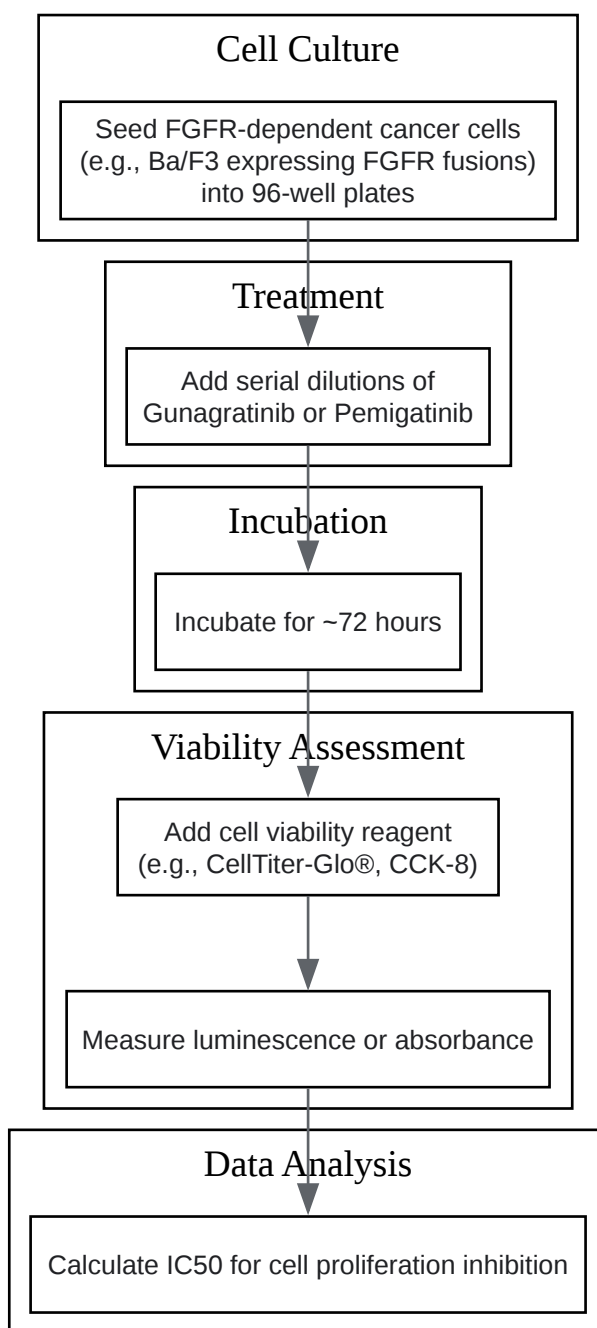


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Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity.

Cell-Based Proliferation Assay (General Protocol)



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Figure 3: Workflow for a Cell-Based Proliferation Assay.

This assay determines the concentration of the inhibitor required to reduce the proliferation of cancer cell lines by 50%. Cell lines with known FGFR alterations are used to assess the on-target cellular activity of the compounds.

Conclusion

Gunagratinib and pemigatinib are both highly effective FGFR inhibitors with significant clinical activity in FGFR2-driven cholangiocarcinoma. Gunagratinib, as an irreversible pan-FGFR inhibitor, may offer a broader spectrum of activity and a potential strategy to overcome resistance to reversible inhibitors. Pemigatinib is a well-established selective inhibitor of FGFR1-3 with a proven survival benefit. The choice between these agents in a clinical or research setting will depend on a variety of factors, including the specific FGFR alteration, prior treatment history, and the evolving landscape of resistance mechanisms. Further head-to-head comparative studies are warranted to delineate the relative merits of these two important targeted therapies.

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References

- 1. benchchem.com [benchchem.com]
- 2. Precision oncology targeting FGFRs: A systematic review on pre-clinical activity and clinical outcomes of pemigatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
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